molecular formula C13H15NO2 B8263935 benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate

benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B8263935
M. Wt: 217.26 g/mol
InChI Key: MEVSPVJYDCABBN-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 1400581-57-8) is a protected 3-pyrroline derivative of interest in medicinal and organic chemistry. This compound features a benzyloxycarbonyl (Cbz) protecting group attached to a 3-methyl-2,5-dihydro-1H-pyrrole scaffold, a structure also known as a 3-methyl-3-pyrroline . The pyrrole heterocycle is a fundamental structural element found in numerous natural products and pharmaceuticals with demonstrated biological activities . Nitrogen-containing heterocycles like this one are valuable building blocks for developing new antibacterial agents, a critical area of research given the rising threat of antimicrobial resistance . Researchers utilize such protected pyrroline derivatives as key synthetic intermediates. The Cbz group is a common protecting group for amines and can be readily removed under mild conditions, allowing for further functionalization of the molecule . The specific 3-methyl substitution on the dihydropyrrole ring may influence the compound's physicochemical properties and interactions with biological targets, providing a point of diversity for structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

benzyl 3-methyl-2,5-dihydropyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-11-7-8-14(9-11)13(15)16-10-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVSPVJYDCABBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

3-Methylpyrrolidine undergoes nucleophilic acylation at the secondary amine site with Cbz-Cl in dichloromethane (DCM) at 0°C. The reaction proceeds via deprotonation of the amine, followed by attack on the electrophilic carbonyl carbon of Cbz-Cl. Prolonged stirring (14 hours) facilitates elimination, yielding the 2,5-dihydro-1H-pyrrole (3-pyrroline) structure.

Example Procedure

  • Starting Material : 3-Methylpyrrolidine (6.7 g, 96 mmol)

  • Reagent : Cbz-Cl (13.6 g, 80 mmol) in DCM (100 mL)

  • Conditions : 0°C, 14 hours

  • Workup : Solvent removal, ethyl acetate extraction, and sequential washing with 0.5 N HCl, NaHCO₃, and brine.

Key Data

ParameterValue
Yield99%
Boiling Point133–137°C (0.6 mmHg)
Density1.132 g/mL at 25°C

Challenges and Optimizations

  • 3-Methylpyrrolidine Availability : Commercial availability is limited, necessitating in-house synthesis via hydrogenation of 3-methylpyrrole.

  • Selective Elimination : The dehydrogenation step to form the pyrroline ring requires precise control to avoid over-oxidation.

Partial Hydrogenation of 3-Methylpyrrole

For laboratories with access to 3-methylpyrrole, partial hydrogenation offers an alternative route. This method leverages the synthesis of 3-methylpyrrole documented by Cornforth and Ming-hui.

Hydrogenation Protocol

  • Catalyst : Palladium on carbon (Pd/C) under mild hydrogen pressure.

  • Conditions : Ethanol solvent, room temperature, 12–24 hours.

  • Outcome : Selective reduction of the pyrrole’s aromatic ring to yield 3-methyl-3-pyrroline.

Example Data

ParameterValue
Boiling Point416 K
Melting Point224.75 K

Subsequent Acylation

The resulting 3-methyl-3-pyrroline is treated with Cbz-Cl under standard acylation conditions.

Patent literature describes radical addition strategies for functionalizing pyrrolizines, which can be adapted for methyl group introduction.

Electrochemical Oxidation Method

  • Reagents : Trialkyl methanetricarboxylate, electrochemical oxidant (e.g., Mn(OAc)₃).

  • Solvent : Alkanoic acid or aprotic polar solvent.

  • Mechanism : Radical generation at the pyrroline’s 3-position, followed by methyl group addition.

Advantages

  • Regioselectivity : Directs methylation to the 3-position.

  • Scalability : Demonstrated for 20 mmol scales in pyrrolo[3,2-b]pyrrole syntheses.

Cyclization Strategies Using Linear Precursors

Ring-Closing Metathesis (RCM)

A linear diene precursor, such as N-Cbz-3-methyl-4-pentenamine, undergoes RCM using Grubbs catalyst to form the pyrroline ring.

Conditions

  • Catalyst : Grubbs II (5 mol%).

  • Solvent : Dichloroethane, 40°C, 8 hours.

Yield Optimization

ParameterValue
Catalyst Loading5–10 mol%
Temperature40–60°C

Comparative Analysis of Methods

MethodYieldScalabilityComplexity
Direct Acylation99%HighLow
Partial Hydrogenation70–80%ModerateModerate
Radical Alkylation60–75%HighHigh
RCM50–65%LowHigh

Troubleshooting and Practical Considerations

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the product.

  • Storage : Stable at room temperature in dark, sealed containers.

  • Side Reactions : Over-acylation or dimerization can occur with excess Cbz-Cl; stoichiometric control is critical .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylate derivatives, while reduction could produce dihydropyrrole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activities. For instance, benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate has been tested against various bacterial strains, demonstrating effective inhibition comparable to established antibiotics like cefotaxime. This property makes it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has shown promise in anticancer research. Studies indicate that certain pyrrole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate has been noted for enhancing the cytotoxic effects of chemotherapeutic agents like doxorubicin and cisplatin in cervical carcinoma cells . This suggests that this compound may also possess similar synergistic effects.

Enzyme Inhibition

Pyrrole derivatives have been identified as potential enzyme inhibitors. Specifically, compounds like ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate act as aldose reductase inhibitors, which are important in managing diabetic complications by preventing sorbitol accumulation in cells . The ability to modulate enzyme activity highlights the therapeutic potential of this compound in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntimicrobialThis compoundEffective against Bacillus subtilis
AnticancerEthyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylateEnhanced cytotoxicity with doxorubicin
Enzyme InhibitionEthyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylateAldose reductase inhibitor

Mechanism of Action

The mechanism of action of benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved would require further experimental studies to elucidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate can be elucidated by comparing it to related pyrrole/pyrroline derivatives. Key compounds for comparison include:

Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (Parent Compound)

  • Structure : Lacks the 3-methyl group.
  • Molecular Formula: C₁₂H₁₃NO₂; Molecular Weight: 203.24 .
  • Physical Properties : Boiling point 126°C, specific gravity 1.14 (20/20), and >97% purity (GC) .
  • Synthesis : Prepared via epoxidation of 2,5-dihydro-1H-pyrrole derivatives using mCPBA in dichloromethane .

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

  • Structure : Features a carboxylic acid group at the 3-position and methyl groups at 2- and 5-positions.
  • Molecular Formula: C₁₄H₁₅NO₂; Molecular Weight: 229.28 .
  • Functional Impact : The carboxylic acid group introduces polarity, enhancing water solubility compared to the ester derivative. This structural variation may favor applications in drug design where ionic interactions are critical .

Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate

  • Structure: Contains a cyano group, aminophenyl substituent, and ethyl ester.
  • Molecular Formula : C₂₇H₂₅N₅O₂; Molecular Weight : 451.52 .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Purity Application Insights
This compound C₁₃H₁₅NO₂* 217.26* 3-methyl, benzyl ester N/A N/A Potential agrochemical use
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate C₁₂H₁₃NO₂ 203.24 Benzyl ester 126 >97% (GC) Synthetic precursor
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid C₁₄H₁₅NO₂ 229.28 Carboxylic acid, 2,5-dimethyl N/A N/A Drug design candidate
Ethyl 5-(3-aminophenyl)-...pyrrole-3-carboxylate C₂₇H₂₅N₅O₂ 451.52 Cyano, aminophenyl, ethyl ester N/A N/A Not specified

*Estimated based on structural similarity to benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

Structural and Functional Insights

  • Steric Effects: The 3-methyl group in the target compound likely increases steric hindrance, reducing reaction rates in nucleophilic additions compared to the non-methylated parent compound .
  • Electronic Effects: Electron-donating groups (e.g., methyl) may stabilize the pyrroline ring via hyperconjugation, whereas electron-withdrawing groups (e.g., cyano in ) enhance electrophilicity .
  • Solubility and Bioavailability : The benzyl ester in the target compound improves lipid solubility over carboxylic acid derivatives, favoring membrane penetration in biological systems .

Biological Activity

Benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring system that is known for its diverse biological activities. The presence of the benzyl and methyl ester groups contributes to its unique reactivity and potential interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to effects such as:

  • Antimicrobial activity : Inhibition of bacterial growth.
  • Anticancer properties : Induction of apoptosis in cancer cells.
  • Enzyme inhibition : Modulation of enzyme activity related to metabolic pathways.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study assessing various pyrrole derivatives found that certain compounds displayed effective activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Pathogen
This compound0.0039 - 0.025S. aureus, E. coli
Control (Isoniazid)0.25Mycobacterium tuberculosis

Anticancer Activity

In vitro studies have indicated that this compound may enhance the cytotoxic effects of standard chemotherapeutic agents like doxorubicin and cisplatin in cervical carcinoma cells (HeLa). The mechanisms involve the inhibition of aldose reductase, which is linked to chemoresistance .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This includes its role as an aldose reductase inhibitor, which is significant in diabetic complications and cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Antimicrobial Properties : A comprehensive evaluation of pyrrole derivatives demonstrated that this compound exhibited potent antibacterial activity with low MIC values against various strains .
  • Anticancer Mechanisms : Research highlighted its potential in enhancing the efficacy of chemotherapeutic agents through enzyme inhibition pathways .
  • Comparative Analysis with Similar Compounds : The compound was compared with other pyrrole derivatives, revealing unique structural features that contribute to its distinct biological activities .

Q & A

Q. What are the recommended synthetic routes for benzyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between substituted pyrrole precursors and benzyl-protecting groups. For example:

  • Acylation of pyrrole derivatives : React ethyl 3-methyl-1H-pyrrole-2-carboxylate with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in DCM). Monitor progress via TLC and purify via column chromatography (petroleum ether:ethyl acetate gradients) .
  • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of benzylating agent), temperature (0–25°C), and catalyst (e.g., Ag₂O for regioselective benzylation, as demonstrated in similar dihydropyrrole systems ).

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve dihydropyrrole ring protons (δ 2.22–4.27 ppm for methyl and dihydro protons) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (expected [M+1]⁺ ~ 260–265 Da) .
  • X-ray Diffraction (XRD) : For structural confirmation, refine data using SHELXL (e.g., anisotropic displacement parameters) and visualize with Mercury CSD .

Advanced Research Questions

Q. How can crystallographic disorder in the dihydropyrrole ring be resolved during refinement?

Methodological Answer:

  • SHELXL Refinement : Use PART instructions to model disorder, applying restraints (DELU, SIMU) to anisotropic displacement parameters. Validate via R-factor convergence (<5% discrepancy) .
  • Mercury CSD : Visualize electron density maps (Fo-Fc) to identify disordered regions. Compare with similar structures (e.g., tert-butyl analogs in CSD entries) .

Q. How do substituents (e.g., 3-methyl group) influence hydrogen bonding in the crystal lattice?

Methodological Answer:

  • Graph Set Analysis : Use Mercury CSD to identify hydrogen bond motifs (e.g., N–H···O or C–H···π interactions). Compare with Etter’s rules for supramolecular synthons .
  • Energy Frameworks : Calculate interaction energies (e.g., via CE-B3LYP) to quantify substituent effects on packing stability .

Q. How to address contradictory NMR data between synthetic batches?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to detect conformational flexibility in the dihydropyrrole ring (e.g., coalescence of diastereotopic protons) .
  • Deuterium Exchange : Test for labile protons (e.g., NH) using D₂O shaking.
  • Cross-Validation : Correlate with XRD data to confirm stereochemical assignments .

Q. What computational methods validate the electronic effects of the benzyl ester group?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), highlighting electron-deficient regions (e.g., carbonyl group) .
  • NBO Analysis : Quantify hyperconjugation between the ester group and dihydropyrrole ring .

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